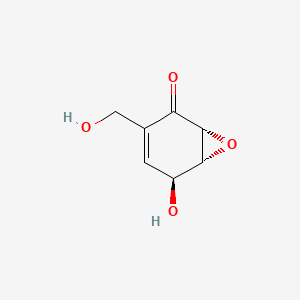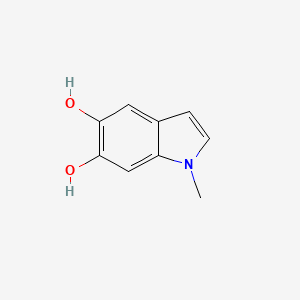
1-メチル-1H-インドール-5,6-ジオール
概要
説明
1-Methyl-1H-indole-5,6-diol is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes The structure of 1-Methyl-1H-indole-5,6-diol consists of a benzene ring fused to a pyrrole ring, with a methyl group at the nitrogen atom and hydroxyl groups at the 5 and 6 positions
科学的研究の応用
1-Methyl-1H-indole-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives .
Mode of Action
It is known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest a broad range of potential interactions with cellular targets.
Result of Action
1-Methyl-1H-indole-5,6-diol, also known as 5,6-Dihydroxyindole, a melanin precursor, has a broad-spectrum antibacterial, antifungal, antiviral, antiparasitic activity . It has cytotoxic effects and is strongly toxic against various pathogens .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-1H-indole-5,6-diol. For instance, exposure to certain substances, obesity, lack of physical activity, and pollution can contribute to the development of diseases like cancer . These factors could potentially influence the effectiveness of 1-Methyl-1H-indole-5,6-diol.
生化学分析
Biochemical Properties
1-Methyl-1H-indole-5,6-diol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activities . The compound interacts with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase, enhancing their activity and providing cellular protection against oxidative damage . Additionally, 1-Methyl-1H-indole-5,6-diol can bind to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .
Cellular Effects
1-Methyl-1H-indole-5,6-diol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and promoting DNA fragmentation . Furthermore, 1-Methyl-1H-indole-5,6-diol can inhibit the proliferation of microbial cells by disrupting their cell membranes and interfering with essential metabolic processes . These effects highlight the potential therapeutic applications of this compound in treating cancer and infectious diseases.
Molecular Mechanism
The molecular mechanism of 1-Methyl-1H-indole-5,6-diol involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to specific sites on enzymes, altering their conformation and activity . For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, 1-Methyl-1H-indole-5,6-diol can modulate the expression of genes involved in oxidative stress responses, enhancing the production of antioxidant proteins and protecting cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-1H-indole-5,6-diol can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of strong oxidizing agents, leading to the formation of inactive byproducts . Long-term studies have shown that 1-Methyl-1H-indole-5,6-diol can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of 1-Methyl-1H-indole-5,6-diol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, beyond which toxicity increases . These findings underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
1-Methyl-1H-indole-5,6-diol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, 1-Methyl-1H-indole-5,6-diol can influence metabolic flux by modulating the activity of key enzymes involved in energy production and redox balance .
Transport and Distribution
The transport and distribution of 1-Methyl-1H-indole-5,6-diol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, 1-Methyl-1H-indole-5,6-diol can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
1-Methyl-1H-indole-5,6-diol exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . In the mitochondria, 1-Methyl-1H-indole-5,6-diol can enhance the production of ATP and reduce oxidative stress by modulating the activity of mitochondrial enzymes . In the nucleus, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indole-5,6-diol can be synthesized through several methods. One common approach involves the hydroxylation of 1-Methyl-1H-indole. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction typically requires a solvent like acetic acid or methanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 1-Methyl-1H-indole-5,6-diol may involve a multi-step process starting from readily available precursors. For example, the synthesis might begin with the methylation of indole, followed by selective hydroxylation at the 5 and 6 positions. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
化学反応の分析
Types of Reactions: 1-Methyl-1H-indole-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate, hydrogen peroxide, or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitro groups, or alkyl groups in the presence of catalysts or under specific conditions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydroxy derivatives or other reduced forms.
Substitution: Various substituted indole derivatives depending on the electrophile used.
類似化合物との比較
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
1-Methyl-1H-indole-3-carboxaldehyde: Another methylated indole derivative with different substituents.
5-Hydroxyindole: An indole derivative with a hydroxyl group at the 5 position.
Uniqueness: 1-Methyl-1H-indole-5,6-diol is unique due to the presence of hydroxyl groups at both the 5 and 6 positions, which can significantly influence its chemical reactivity and biological activity. This dual hydroxylation pattern is less common among indole derivatives, making it a valuable compound for various applications.
特性
IUPAC Name |
1-methylindole-5,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-3-2-6-4-8(11)9(12)5-7(6)10/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOSJAYSAUDUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197464 | |
| Record name | N-Methyl-5,6-dihydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4821-00-5 | |
| Record name | N-Methyl-5,6-dihydroxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004821005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-5,6-dihydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


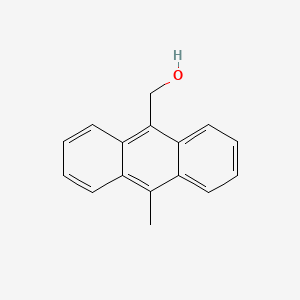
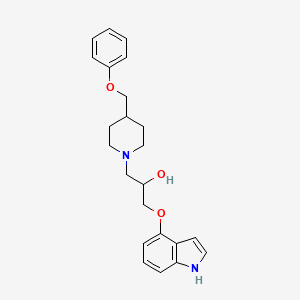

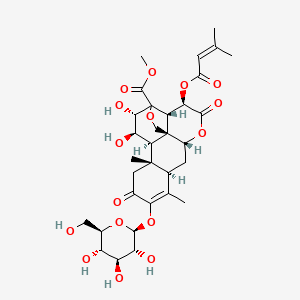
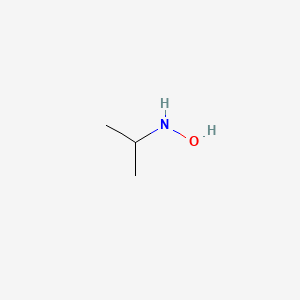
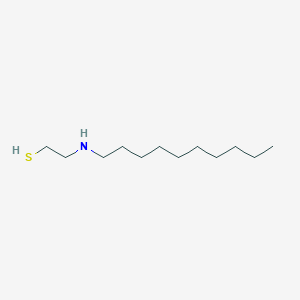
![(1S,2S,6S,11S,14S,15R,18R)-20-hydroxy-8,8,14,15,19,19-hexamethyl-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B1201806.png)
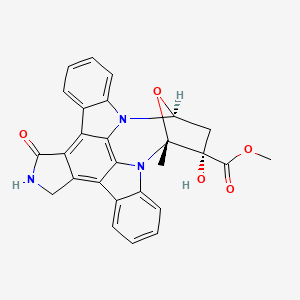
![Manganese, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1201809.png)
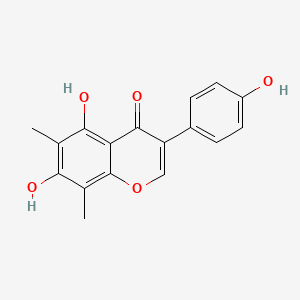
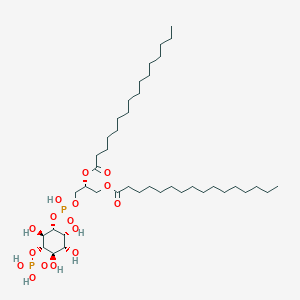
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1201814.png)
![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)
